tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate: is a chemical compound with the molecular formula C10H19NO4. It is often used as an intermediate in organic synthesis, particularly in the preparation of functionalized amino acids and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the preparation of bioactive compounds for biological studies.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in the synthesis of lacosamide, it selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications but lacks the methoxy and oxo functional groups.
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: An intermediate in the synthesis of functionalized amino acids and antiepileptic drugs.
Uniqueness
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific functional groups, which make it a versatile intermediate in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C9H17NO4 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12) |
InChI Key |
LPYDCOMBGHGXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
Origin of Product |
United States |
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